molecular formula C20H19N3OS2 B378550 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide CAS No. 277756-65-7

5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide

Cat. No.: B378550
CAS No.: 277756-65-7
M. Wt: 381.5g/mol
InChI Key: SJHJOUOICQCBIB-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, multiple methyl groups, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. Dihydropyridines are known for their role in calcium channel modulation, and similar compounds may exhibit therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide
  • 6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide

Uniqueness

The uniqueness of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

277756-65-7

Molecular Formula

C20H19N3OS2

Molecular Weight

381.5g/mol

IUPAC Name

5-cyano-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C20H19N3OS2/c1-12-7-4-5-8-15(12)23-19(24)17-13(2)22-20(25-3)14(11-21)18(17)16-9-6-10-26-16/h4-10,18,22H,1-3H3,(H,23,24)

InChI Key

SJHJOUOICQCBIB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SC)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SC)C

Origin of Product

United States

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